molecular formula C17H17N3O4S B2954911 N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-nitrobenzene-1-sulfonamide CAS No. 852139-27-6

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-nitrobenzene-1-sulfonamide

Cat. No.: B2954911
CAS No.: 852139-27-6
M. Wt: 359.4
InChI Key: NHCHBLNLPCWAIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-nitrobenzene-1-sulfonamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Scientific Research Applications

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-nitrobenzene-1-sulfonamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-nitrobenzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 1,2-dimethylindole with a sulfonyl chloride derivative under basic conditions to form the sulfonamide linkage. The nitro group is introduced through nitration reactions using nitric acid and sulfuric acid. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-aminobenzene-1-sulfonamide
  • N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-chlorobenzene-1-sulfonamide
  • N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-methylbenzene-1-sulfonamide

Uniqueness

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-nitrobenzene-1-sulfonamide is unique due to the presence of both the nitro group and the sulfonamide linkage, which confer distinct chemical and biological properties. The nitro group enhances its reactivity and potential for further functionalization, while the sulfonamide linkage contributes to its stability and binding affinity .

Properties

IUPAC Name

N-[(1,2-dimethylindol-5-yl)methyl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-12-9-14-10-13(3-8-17(14)19(12)2)11-18-25(23,24)16-6-4-15(5-7-16)20(21)22/h3-10,18H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHCHBLNLPCWAIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.